molecular formula C8H16BrNS B13171308 4-(4-Bromobutyl)thiomorpholine

4-(4-Bromobutyl)thiomorpholine

Cat. No.: B13171308
M. Wt: 238.19 g/mol
InChI Key: KYIKUZASMYIQBU-UHFFFAOYSA-N
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Description

4-(4-Bromobutyl)thiomorpholine is a chemical compound with the molecular formula C8H16BrNS and a molecular weight of 238.19 g/mol . It is characterized by the presence of a bromobutyl group attached to a thiomorpholine ring. This compound is primarily used in research and development settings, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobutyl)thiomorpholine typically involves the reaction of thiomorpholine with 1,4-dibromobutane. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile or dimethylformamide (DMF). The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromobutyl)thiomorpholine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(4-Bromobutyl)thiomorpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromobutyl)thiomorpholine is primarily based on its ability to undergo substitution reactions. The bromine atom in the bromobutyl group can be readily replaced by various nucleophiles, allowing the compound to interact with different molecular targets. This property makes it a valuable tool in the synthesis of complex molecules and in the study of biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-(4-Bromobutyl)thiomorpholine is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its chloro, fluoro, and iodo counterparts. This increased reactivity allows for a broader range of chemical transformations and applications in research and industry .

Properties

Molecular Formula

C8H16BrNS

Molecular Weight

238.19 g/mol

IUPAC Name

4-(4-bromobutyl)thiomorpholine

InChI

InChI=1S/C8H16BrNS/c9-3-1-2-4-10-5-7-11-8-6-10/h1-8H2

InChI Key

KYIKUZASMYIQBU-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CCCCBr

Origin of Product

United States

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